molecular formula C9H13NO B150228 3-Isopropoxyaniline CAS No. 41406-00-2

3-Isopropoxyaniline

Cat. No. B150228
CAS RN: 41406-00-2
M. Wt: 151.21 g/mol
InChI Key: QMGBIPKOKCSUCL-UHFFFAOYSA-N
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Description

3-Isopropoxyaniline is a colorless oil liquid . It is used as a reactant in the preparation of [1,2,3]triazolo[4,5-d]pyrimidinones, which are inhibitors of Chikungunya virus replication .


Molecular Structure Analysis

The molecular formula of 3-Isopropoxyaniline is C9H13NO . The molecular weight is 151.21 .


Physical And Chemical Properties Analysis

3-Isopropoxyaniline has a density of 1.0±0.1 g/cm³ . Its boiling point is 259.2±13.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol . The flash point is 114.7±13.1 °C . The index of refraction is 1.535 . The molar refractivity is 46.4±0.3 cm³ . It has 2 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Adipogenic Effects and Endocrine Disruption

Butylated hydroxyanisole (BHA) isomers, including 3-tert-butyl-4-hydroxyanisole (3-BHA), are known for their endocrine-disrupting effects and influence on lipogenic differentiation. A study found that 3-BHA promotes adipocyte differentiation and enhances lipid accumulation in cells. This occurs through the regulation of adipogenetic biomarkers at both transcriptional and protein levels. The adipogenic effect of 3-BHA is mediated by interference with upstream events of the PPARγ signaling pathway, highlighting concerns regarding its use as a food additive and its potential contribution to obesity incidence (Sun et al., 2019).

Hydroxyproline Isomer Differentiation in Mass Spectrometry

Research on hydroxyproline isomers, such as 3- and 4-hydroxyprolines (HyP), has advanced with the development of techniques to differentiate these isomers using mass spectrometry. A study demonstrated that electron-transfer/higher energy collision dissociation (EThcD) can be used to effectively discriminate 3-HyP/4-HyP isomers, enhancing the understanding of their distinct roles in various species and organs (Ma et al., 2018).

Metabolic Engineering for 3-Hydroxypropionic Acid Production

3-Hydroxypropionic acid (3-HP) is a significant platform chemical, and efforts have been made to produce it efficiently through metabolic engineering. Corynebacterium glutamicum has been engineered to produce 3-HP from glucose and xylose via the glycerol pathway. This research offers a promising approach for the production of 3-HP from renewable resources, potentially leading to high yield and productivity (Chen et al., 2017).

Bio-Based Production and Applications

3-Hydroxypropionic acid, as a bio-based product, serves as a precursor for various chemicals like acrylic acid, methyl acrylate, and others. Its production through microorganisms has been explored, highlighting the importance of using cheap substrates and efficient processes for commercial viability. Genetically engineered microorganisms and various metabolic pathways have been employed for its production, emphasizing its role in the synthesis of novel polymer materials and other derivatives (Vidra & Németh, 2017).

Safety And Hazards

3-Isopropoxyaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including chemical impermeable gloves . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGBIPKOKCSUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341458
Record name 3-Isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxyaniline

CAS RN

41406-00-2
Record name 3-Isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-isopropoxynitrobenzene (8.5 g, 50 mmol) and PtO2 (0.3 g) in 200 ml of ethanol was shaken under 40 psi hydrogen at room temperature for 1.5 hours. The mixture was filtered through Celite, and the filtrate was concentrated in vacuo to provide 7.08 g of light oil (3-isopropoxyaniline). The oil was added to isatoic anhydride (7.35 g, 45 mmol) along with 15 ml of ethyl acetate. The mixture was heated in a 90° oil bath under nitrogen for two hours. The product crystallized from the reaction mixture upon the addition of hexanes. Filtration of the reaction mixture provided 10.19 g (83%) of 2-amino-N-(3-isopropoxyphenyl)benzamide as a white solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-aminophenol (1.50 g, 13.8 mmol), isopropanol (3.3 g, 55 mmol), and triphenylphosphine (14.4 g, 54.9 mmol) in THF (15 mL), was added dropwise diethylazodicarboxylate (9.60 g, 55.0 mmol) over a 30 min period. The mixture was stirred at room temperature for 3 h and concentrated. The residue was diluted with water, acidified with aqueous 2N HCl and extracted with ether. The aqueous phase was basified with aqueous 2N NaOH and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated. The resulting crude product was purified by silica gel column chromatograph (petroleum ether/EtOAc 10:1 to 5:1) to afford 3-isopropoxybenzenamine as yellow oil (1.3 g, 64%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isopropoxyaniline
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3-Isopropoxyaniline
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3-Isopropoxyaniline
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3-Isopropoxyaniline
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3-Isopropoxyaniline
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3-Isopropoxyaniline

Citations

For This Compound
35
Citations
弓田隆司, 庄子明徳, 山本出 - Journal of Pesticide Science, 1981 - jlc.jst.go.jp
… This bound fraction gave 3-isopropoxyaniline and 3-anisidine after acid hydrolysis. In the methanol-water soluble fraction mepronil represented the … 3-isopropoxyanilineと3-anisidineが …
Number of citations: 13 jlc.jst.go.jp
DM Rao, KN Sharafudeen, K Chandrasekharan… - Optics …, 2013 - Elsevier
… ), N(4-Hydroxy)benzylidine 3-isopropoxyaniline (LC2) were synthesized according to the route … to prepare LC2 using 4-Hydroxybenzaldehyde and 3-isopropoxyaniline. The Fig. 1 is the …
Number of citations: 17 www.sciencedirect.com
HH Hodgson, H Clay - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… -3-isopropoxyphenol has been established by its oxidation to 6-nitro-3-isopropoxyphenoZ, obtained also by nitration of resorcinol isopropyl ether and from 6-nitro-3-isopropoxyaniline, …
Number of citations: 0 pubs.rsc.org
内田又左衛門, 大堀祐司, 杉本達芳… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
[Aniline ring- 14 C(U)] flutolanil, 3′-isopropoxy-2-(trifluoromethyl) benzanilide, in soils was considerably stable under laboratory conditions, showing the half life of 160-300 days in …
Number of citations: 10 jlc.jst.go.jp
浅野譲, 石川莞爾 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
… Also, with respect to mepronil, its possible degradation product, 3-isopropoxyaniline (IPA), was thought to be brominated much more easily than mepronil itself. Likewise, similar …
Number of citations: 4 jlc.jst.go.jp
JK Padia, M Field, J Hinton, K Meecham… - Journal of medicinal …, 1998 - ACS Publications
… After the mixture stirred under nitrogen for 1 h, a solution of 3-isopropoxyaniline (1.51 g, 10 mmol) in 25 mL of THF was added and the mixture was heated to reflux for 24 h. The reaction …
Number of citations: 132 pubs.acs.org
B Picard, T Fukuyama, I Ryu - The Journal of Organic Chemistry, 2022 - ACS Publications
… in the synthesis of flutolanil 3a, a marketed fungicide whose synthesis involves the formation of a central amide bond between a 2-trifluoromethylphenyl and a 3-isopropoxyaniline …
Number of citations: 2 pubs.acs.org
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… vacuo afforded N-(tert-butyloxy-carbonyl)-3-isopropoxyaniline as a white solid (5.75 g, 92%)… To a solution of 2.5 g (10 mmol) of N-(tert-butyloxycarbonyl)-3-isopropoxyaniline in 15 mL of …
Number of citations: 308 pubs.acs.org
C Zhang, DM Zhuang, J Li, SY Chen, XL Du… - Organic & …, 2013 - pubs.rsc.org
Diverse reactivity by coupling of substituted anilines with ethyl trifluoropyruvate was developed under microwave irradiation without catalysts to generate 3-trifluoromethyl-3-hydroxy …
Number of citations: 16 pubs.rsc.org
MR Darla, S Varghese - Liquid Crystals, 2012 - Taylor & Francis
Liquid crystals of azomethine derivatives were synthesised and their molecular structures were confirmed by nuclear magnetic resonance spectroscopy, Fourier transform infrared …
Number of citations: 8 www.tandfonline.com

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